molecular formula C19H14FN3O4 B2974876 1-(4-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941909-23-5

1-(4-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Numéro de catalogue B2974876
Numéro CAS: 941909-23-5
Poids moléculaire: 367.336
Clé InChI: GENPJDPYIQUJSL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, it’s worth noting that benzyl halides are widely used as alkylation reagents in drug synthesis . A new HPLC-UV derivatization approach has been developed for the analysis of these residual trace benzyl halides in drug substances .

Applications De Recherche Scientifique

Synthesis and Properties of Polyamides

Research has explored the synthesis and properties of various polyamides derived from aromatic nucleophilic substitution reactions. These studies have led to the development of polyamides with flexible main-chain ether linkages and ortho-phenylene units, which are noted for their noncrystalline nature, solubility in polar solvents, and thermal stability. Such materials could potentially be applied in areas requiring high-performance polymers, such as electronics, coatings, and advanced materials engineering (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Development of Kinase Inhibitors

Compounds structurally related to "1-(4-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" have been investigated as potential kinase inhibitors. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have shown potent and selective inhibition of the Met kinase superfamily. This suggests their potential in developing treatments for cancers driven by Met kinase dysregulation (G. M. Schroeder et al., 2009).

HIV Integrase Inhibitors

Studies have also focused on the development of HIV integrase inhibitors based on the dihydroxypyrimidine-4-carboxamide framework. These compounds inhibit the HIV-integrase-catalyzed strand transfer process, offering a potential avenue for the treatment of AIDS. The exploration of structural modifications to these molecules has been aimed at enhancing HIV-integrase inhibitory potencies, highlighting the role of such compounds in antiviral therapy (P. Pace et al., 2007).

Solid-Phase Synthesis of Benzodiazepinones

The solid-phase synthesis of benzodiazepinones, involving steps like aromatic substitution and reduction, has been researched for the creation of novel compounds. These methodologies could facilitate the development of new therapeutic agents by enabling the efficient synthesis of complex structures (Jung Lee, D. Gauthier, & R. Rivero, 1999).

Anticholinesterase Activity of Coumarin-3-Carboxamides

The synthesis and assessment of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides for their anticholinesterase activity have been conducted. Such studies are integral to discovering new treatments for diseases like Alzheimer's, where enzyme inhibition can play a crucial therapeutic role (Samaneh Ghanei-Nasab et al., 2016).

Propriétés

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O4/c20-14-5-3-13(4-6-14)12-22-11-1-2-17(19(22)25)18(24)21-15-7-9-16(10-8-15)23(26)27/h1-11H,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENPJDPYIQUJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.